2-Cyclohexylethyl acetate

描述

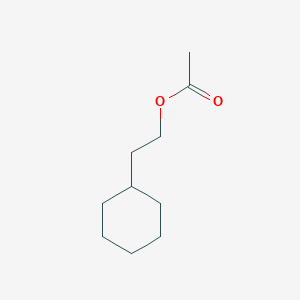

Structure

3D Structure

属性

IUPAC Name |

2-cyclohexylethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTFZGFABLVTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047188 | |

| Record name | 2-Cyclohexylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless oily liquid; powerful, sweet-fruity odour of considerable tenacity. | |

| Record name | Cyclohexaneethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/897/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

222.00 °C. @ 760.00 mm Hg | |

| Record name | Cyclohexylethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | Cyclohexaneethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/897/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.945-0.948 | |

| Record name | Cyclohexaneethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/897/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

21722-83-8 | |

| Record name | Cyclohexylethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21722-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexaneethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021722838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexaneethanol, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANEETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15W91S5XTZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclohexylethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Cyclohexylethyl Acetate (B1210297)

The creation of 2-Cyclohexylethyl acetate is primarily achieved through two well-established pathways: the esterification of 2-cyclohexylethanol (B1346017) and the derivatization of precursors that already contain a cyclohexane (B81311) ring.

Esterification Reactions of 2-Cyclohexylethanol

Esterification, the process of forming an ester from an alcohol and an acid, stands as a direct and common method for synthesizing this compound. libretexts.org This involves the reaction of 2-cyclohexylethanol with acetic acid or its derivatives. libretexts.org

Catalytic esterification is a widely utilized technique due to its efficiency and the use of a catalyst to accelerate the reaction. libretexts.org These processes often employ acid catalysts to facilitate the formation of the ester.

One common method involves heating 2-cyclohexylethanol with acetic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. libretexts.orgchemicalbook.com This is a reversible reaction, and to drive the equilibrium towards the product, the water formed during the reaction is typically removed. libretexts.org

Research has also explored the use of solid acid catalysts, which can offer advantages in terms of separation and reusability. For instance, a catalyst system of H0.5Cs2.5PW12O40/SiO2 has been used in the synthesis of cyclohexyl acetate, a related ester, highlighting the potential for such catalysts in similar esterification reactions. chemicalbook.com

Another approach involves the oxidative esterification of primary alcohols like 2-cyclohexylethanol. lookchem.com This method is considered a green chemistry process as it can reduce waste and the use of hazardous byproducts. lookchem.com

| Catalyst/Method | Reactants | Conditions | Yield | Reference |

| Concentrated Sulfuric Acid | 2-Cyclohexylethanol, Acetic Acid | Heating | Not Specified | libretexts.orgchemicalbook.com |

| Rh@PS | 2-Cyclohexylethanol, Ethanol (B145695), KOtBu | Reflux at 120 °C in 1,4-dioxane | 60% | rsc.org |

| Oxidative Esterification | 2-Cyclohexylethanol | Not Specified | Not Specified | lookchem.com |

This table presents a summary of catalytic esterification processes for producing this compound.

In addition to catalytic methods, specific reagents can be used to facilitate the esterification of 2-cyclohexylethanol. These techniques often involve more reactive derivatives of acetic acid, such as acyl chlorides or acid anhydrides. libretexts.org

The reaction of an alcohol with an acyl chloride, like ethanoyl chloride, is typically vigorous at room temperature and produces the ester along with hydrogen chloride gas. libretexts.org Similarly, reacting an alcohol with an acid anhydride (B1165640), such as ethanoic anhydride, will also yield the ester and a carboxylic acid as a byproduct. This reaction is generally slower than with acyl chlorides and may require gentle warming. libretexts.org

Derivatization from Cyclohexane-Containing Precursors

An alternative strategy for synthesizing this compound involves starting with molecules that already possess the cyclohexane ring structure and modifying them through various chemical transformations.

A key method in this category is the catalytic hydrogenation of aromatic precursors, most notably phenylethyl acetate. chemicalbook.comchemicalbook.com In this process, the aromatic ring of phenylethyl acetate is saturated with hydrogen to form the cyclohexane ring, directly yielding this compound. chemicalbook.comchemicalbook.com This reaction is typically carried out under pressure and in the presence of a suitable hydrogenation catalyst. chemicalbook.comchemicalbook.com

Ruthenium-based catalysts have shown high efficacy in this transformation. For example, a ruthenium complex, [RuCl2((E)-N-(2-(diphenylphosphino)benzyl)-1-(6-((diphenylphosphino)methyl)pyridin-2-yl)methanimine)], has been used with hydrogen gas and sodium ethanolate (B101781) at 80°C to achieve a 99% yield of 2-cyclohexylethanol from its precursor, which can then be esterified. chemicalbook.com While this example focuses on the alcohol, the direct hydrogenation of the ester is a parallel and important route.

| Precursor | Catalyst | Conditions | Product | Yield | Reference |

| Phenylethyl alcohol | Catalytic Hydrogenation | Under pressure | 2-Cyclohexylethanol | Not Specified | chemicalbook.com |

| Ester | [RuCl2((E)-N-(2-(diphenylphosphino)benzyl)-1-(6-((diphenylphosphino)methyl)pyridin-2-yl)methanimine)] | 80°C, 37503.8 Torr H2, 4h | 2-Cyclohexylethanol | 99% | chemicalbook.com |

This table summarizes the hydrogenation of aromatic precursors to form the cyclohexane ring found in this compound and its immediate precursor.

Another synthetic approach begins with simpler cyclohexane-containing molecules and builds upon them through chain elongation and subsequent functionalization.

For instance, one could start with a cyclohexane derivative and introduce a two-carbon side chain, which is then converted to the desired ethyl acetate group. A multi-step synthesis to prepare 2-(4-aminocyclohexyl)-ethyl acetate starts from 1,4-cyclohexanedione, involving a Wittig reaction, condensation, and catalytic hydrogenation. google.com While the final product is an amino-substituted derivative, this illustrates the principle of building the required side chain onto a pre-existing cyclohexane ring.

Another example involves the reaction of a suitable Grignard reagent with formaldehyde (B43269) to synthesize 2-cyclohexylethanol, which can then be esterified. pearson.com

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis has emerged as a powerful strategy for producing chiral compounds, including precursors to this compound. This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis.

A notable chemoenzymatic route involves the dynamic kinetic resolution (DKR) of racemic secondary alcohols. For instance, the DKR of rac-1-cyclohexylethanol has been achieved with quantitative conversion and high enantioselectivity (98% ee) to produce (R)-1-cyclohexylethyl acetate. researchgate.net This process typically couples the racemization of a secondary alcohol, catalyzed by a ruthenium complex like [RuCl2(p-cymene)]2 with a suitable ligand, and the enantioselective acetylation catalyzed by an enzyme, such as Candida antarctica lipase (B570770) B (CALB). researchgate.net

The development of "combi-CLEAs" (cross-linked enzyme aggregates) represents an advancement in this area. These aggregates can contain multiple enzymes, allowing for one-pot synthesis, which is both economically and environmentally advantageous by reducing production steps. europa.eu

Stereoselective Synthesis and Enantiomeric Control

The stereoselective synthesis of this compound isomers is crucial, as the biological and material properties of enantiomers can differ significantly.

The enantioselective preparation of this compound isomers often starts with the synthesis of optically active 1-cyclohexylethanol (B74718). One method involves the hydrogenation of acetylcyclohexane using a chiral catalyst. For example, (R)-1-cyclohexylethanol has been synthesized with an optical purity of 83.3% enantiomeric excess (ee) through this method. google.comgoogleapis.com Subsequent esterification of the chiral alcohol with acetic anhydride in the presence of an acid catalyst like p-toluenesulfonic acid yields the corresponding chiral acetate. google.comgoogleapis.com Following this procedure, (R)-1-cyclohexylethyl acetate has been obtained with an optical purity of 80.5% ee, and (S)-1-cyclohexylethyl acetate with 85.5% ee. google.comgoogleapis.com

Dynamic kinetic resolution (DKR) is another powerful technique. It combines the racemization of a starting material with an enantioselective reaction to theoretically achieve a 100% yield of a single enantiomer. researchgate.net This has been successfully applied to produce (R)-1-cyclohexylethyl acetate from rac-1-cyclohexylethanol in quantitative conversion and with a high enantiomeric excess of 98%. researchgate.net

The following table summarizes the synthesis of (R)- and (S)-1-cyclohexylethyl acetate from their corresponding chiral alcohols.

| Starting Material | Product | Reagents | Optical Purity (ee) |

| (R)-1-cyclohexylethanol | (R)-1-cyclohexylethyl acetate | Acetic anhydride, p-toluenesulfonic acid | 80.5% googleapis.com |

| (S)-1-cyclohexylethanol | (S)-1-cyclohexylethyl acetate | Acetic anhydride, p-toluenesulfonic acid | 85.5% googleapis.com |

This table presents data on the enantioselective preparation of 1-cyclohexylethyl acetate isomers.

Determining the optical purity and enantiomeric excess (ee) of chiral molecules like this compound is essential to quantify the success of an asymmetric synthesis. The enantiomeric excess is a measure of the purity of a chiral sample, calculated as the absolute difference between the mole fractions of the two enantiomers. masterorganicchemistry.com

Several analytical techniques are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating and quantifying enantiomers. researchgate.net It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net

Gas Chromatography (GC) with Chiral Columns: Similar to HPLC, chiral GC columns can separate volatile enantiomers. koreascience.kr

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or derivatizing agents can allow for the differentiation and quantification of enantiomers by NMR. researchgate.net

Optical Rotation: This classical method measures the rotation of plane-polarized light by a chiral sample. The specific rotation of a pure enantiomer is a known physical constant. The optical purity of a mixture can be determined by comparing its observed rotation to the specific rotation of the pure enantiomer. masterorganicchemistry.com For example, the optical rotation of synthesized (R)-1-cyclohexylethyl acetate has been measured as [α]D +2.59°, corresponding to an 80.5% ee, while (S)-1-cyclohexylethyl acetate showed a rotation of [α]D -2.72° for an 85.5% ee. google.comgoogleapis.com

The relationship between optical purity and the percentage of each enantiomer is direct. For instance, a sample with a 75% enantiomeric excess of the d-enantiomer contains 87.5% of the d-enantiomer and 12.5% of the l-enantiomer. masterorganicchemistry.com

The development of effective chiral catalysts is at the heart of asymmetric synthesis. For the synthesis of precursors to this compound, various catalytic systems have been explored.

Transition Metal Catalysts: Ruthenium complexes, such as those with BINAP ligands or [RuCl2(p-cymene)]2 combined with hemisalen ligands, are prominent in the asymmetric reduction of ketones and the racemization of alcohols for DKR processes. researchgate.net Rhodium catalysts, like Rh2(S-PTTL)4, have been used for C-H insertion reactions to create chiral carbocycles with high enantioselectivity (up to 99% ee). ucc.ie

Organocatalysts: N-Heterocyclic carbenes (NHCs) are recognized as versatile organocatalysts that are less toxic and more sustainable than many metal-based catalysts. acs.org

Enzymes (Biocatalysts): Lipases, such as Candida antarctica lipase B (CALB), and ketoreductases (KREDs) are widely used for their high enantioselectivity in kinetic resolutions and asymmetric reductions. europa.euresearchgate.net

Research continues to focus on creating catalysts that offer high efficiency, selectivity, and recyclability, aligning with the principles of green chemistry.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of chemical processes.

Sustainable catalytic systems are a cornerstone of green chemistry, emphasizing the use of renewable resources, atom economy, and the reduction of hazardous waste. d-nb.info

Heterogeneous Catalysts: The use of heterogeneous catalysts, such as platinum-molybdenum supported on zirconium oxide (Pt-Mo/ZrO2), offers advantages in terms of easy separation and recycling. nih.gov This catalyst has been effectively used for the hydrodeoxygenation of esters under mild conditions. nih.gov

Biocatalysis: Enzymes operate under mild conditions (temperature, pressure, and pH) and often in aqueous media, reducing energy consumption and the need for organic solvents. europa.euannualreviews.org The use of enzymes in the form of cross-linked enzyme aggregates (CLEAs) enhances their stability and reusability. europa.eu The laccase/TEMPO system is another example of a biocatalytic system that operates under mild, aerobic conditions, conforming to green chemistry principles. europa.eu

Solvent Choice: The use of greener solvents like supercritical fluids (e.g., SC-CO2) and ionic liquids is being explored to replace traditional volatile organic compounds. annualreviews.org These alternative solvents can improve substrate solubility and enzyme stability. annualreviews.org

The development of one-pot, multi-step reactions, such as those enabled by combi-CLEAs, also contributes to sustainability by minimizing intermediate purification steps and reducing waste. europa.eu

Solvent-Free and Atom-Economical Methodologies

In line with the principles of green chemistry, synthetic methods that minimize waste are of paramount importance. Atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a key metric.

One common method for synthesizing esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic catalysis. acs.org While effective, this reaction produces water as a byproduct, which lowers the atom economy. An alternative approach involves the acylation of 2-cyclohexylethanol with acetic anhydride, often with an acid catalyst like p-toluenesulfonic acid. google.com This method can be considered more atom-economical as the only byproduct is acetic acid, which can potentially be recovered, rather than water. Such reactions can be conducted under mild heating (30-40°C) and, while often followed by aqueous workup, the core reaction can be performed with minimal or no solvent, moving towards a solvent-free process. google.comgoogleapis.com The use of heterogeneous solid acid catalysts is also an area of exploration for producing related esters like cyclohexyl acetate, which can simplify product purification and catalyst reuse. dntb.gov.uachemicalbook.com

| Reactants | Catalyst | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| 2-Cyclohexylethanol, Acetic Anhydride | p-Toluene sulphonic acid | 30-40°C, 6 hours | Higher atom economy than Fischer esterification with acetic acid. | google.com |

Renewable Feedstock Utilization

The transition towards a bio-based economy necessitates the use of renewable feedstocks for chemical production. While direct synthesis of this compound from a single bio-derived source is not common, its precursors can be obtained from renewable materials. uniovi.es

The alcohol component, 2-cyclohexylethanol, can be produced via the catalytic hydrogenation of 2-phenylethanol (B73330). 2-phenylethanol itself can be synthesized through biotechnological routes, such as fermentation processes using engineered microorganisms. The cyclohexyl ring is formed by the hydrogenation of the aromatic phenyl ring. google.com The acetate portion can be derived from acetic acid, a primary product of the fermentation of biomass. Lignocellulosic biomass, a major component of agricultural residues and woody plants, serves as a key starting material for producing such platform chemicals. google.com Therefore, a fully renewable pathway to this compound is conceptually viable by combining biotechnological and chemocatalytic processes.

| Precursor | Renewable Source/Method | Subsequent Transformation | Reference |

|---|---|---|---|

| 2-Cyclohexylethanol | Hydrogenation of bio-derived 2-phenylethanol. | Esterification | |

| Acetic Acid / Acetic Anhydride | Fermentation of biomass. | Esterification | uniovi.es |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms, catalytic cycles, and kinetics is crucial for optimizing the synthesis of this compound.

Reaction Pathway Elucidation (e.g., SN2 mechanisms for related compounds)

The most common synthesis of this compound is the acid-catalyzed Fischer esterification of 2-cyclohexylethanol with acetic acid. acs.org The mechanism is a well-established sequence known as the A_AC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. masterorganicchemistry.com It proceeds through several reversible steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of acetic acid, making the carbonyl carbon significantly more electrophilic. youtube.com

Nucleophilic Attack: The hydroxyl group of 2-cyclohexylethanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (originally the alcohol's oxygen) to one of the hydroxyl groups.

Elimination: The protonated hydroxyl group leaves as a water molecule, a good leaving group, while the other hydroxyl group reforms the carbonyl double bond.

Deprotonation: The catalyst is regenerated by the removal of a proton from the new carbonyl oxygen, yielding the final ester product, this compound. masterorganicchemistry.com

An alternative pathway for forming esters involves a bimolecular nucleophilic substitution (SN2) mechanism. In this hypothetical route for this compound, an acetate salt (e.g., sodium acetate) would act as the nucleophile, attacking an electrophilic 2-cyclohexylethyl substrate with a good leaving group, such as 2-cyclohexylethyl bromide. This reaction would proceed in a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.com This process leads to an inversion of stereochemistry at the reaction center and its rate is dependent on the concentration of both the nucleophile and the electrophile. masterorganicchemistry.comrsc.org

Catalytic Cycle Analysis and Transition State Modeling

Detailed mechanistic analysis often involves computational modeling of the reaction pathway, including the catalytic cycle and high-energy transition states. While specific transition state models for the synthesis of this compound are not widely published, studies on closely related systems, particularly enzyme-catalyzed reactions, provide significant insight.

For instance, the enantioselectivity of lipase-catalyzed transesterifications of similar secondary alcohols like 1-cyclohexylethanol has been explained through transition-state modeling. Such studies use computational methods to model the transition state, which is the highest energy point on the reaction coordinate and cannot be isolated experimentally. masterorganicchemistry.com These models suggest that enzymes stabilize the transition state for one enantiomer more effectively than the other, leading to high enantioselectivity. libretexts.org The analysis can reveal that stereoelectronic effects are more pronounced in the transition state than in the more stable tetrahedral intermediate. libretexts.org Techniques like Density Functional Theory (DFT) can be used to optimize the geometries of ground states and transition states, elucidating the reaction mechanism and predicting regioselectivity in SN2 reactions of related cyclic compounds. rsc.orgnih.gov

Kinetic Studies of Esterification and Hydrogenation Reactions

Kinetic studies provide quantitative data on reaction rates and the influence of various parameters. For esterification reactions similar to the synthesis of this compound, kinetics are often studied in batch reactors. uobaghdad.edu.iqjptcp.com Key findings from studies on the acid-catalyzed esterification of alcohols show that increasing the reaction temperature generally increases the rate constant and the conversion, as these reactions are typically endothermic. rdd.edu.iqresearchgate.net The molar ratio of reactants is also a critical factor; using an excess of the alcohol can drive the equilibrium towards the product side, increasing the final yield. masterorganicchemistry.comresearchgate.net

Kinetic studies are also crucial in related processes like the dynamic kinetic resolution (DKR) of alcohols. DKR combines an enzyme-catalyzed kinetic resolution with an in-situ racemization of the slower-reacting alcohol enantiomer, allowing for a theoretical yield of 100% for a single enantiomeric product. researchgate.netd-nb.info The DKR of rac-1-cyclohexylethanol has been achieved using a lipase for enantioselective acylation in combination with a ruthenium-based catalyst for racemization, yielding enantiopure (R)-1-cyclohexylethyl acetate with high conversion and enantioselectivity. researchgate.net The kinetics of such combined chemoenzymatic systems are complex, involving the rates of hydrogenation, racemization, and acylation. researchgate.netkaust.edu.sa

| Reaction Type | System Studied | Key Kinetic Findings | Reference |

|---|---|---|---|

| Homogeneous Esterification | Acetic acid + Ethanol (H₂SO₄ catalyst) | Rate constant and conversion increase with temperature. Excess alcohol shifts equilibrium to favor product. | rdd.edu.iqresearchgate.net |

| Dynamic Kinetic Resolution (DKR) | rac-1-Cyclohexylethanol | Quantitative conversion to (R)-1-cyclohexylethyl acetate (98% ee) achieved by combining lipase-catalyzed acylation with Ru-catalyzed racemization. | researchgate.net |

| Pyrolysis (Elimination) | This compound | The gas-phase pyrolysis follows a first-order rate law, with the Arrhenius equation determined as log k₁(s⁻¹) = (13.30 ± 0.28) - (208.1 ± 3.4) kJ mol⁻¹ (2.303RT)⁻¹. | researchgate.net |

Advanced Analytical Characterization Techniques

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2-Cyclohexylethyl acetate (B1210297), offering unparalleled insight into the molecule's carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of the hydrogen atoms within the 2-Cyclohexylethyl acetate molecule. The spectrum is characterized by distinct signals corresponding to the different types of protons present.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the following characteristic chemical shifts (δ) and multiplicities are observed acs.org:

A singlet appearing around 2.01 ppm is assigned to the three protons of the methyl group (CH₃) in the acetate moiety. acs.org

A triplet at approximately 4.04–4.07 ppm corresponds to the two protons of the methylene (B1212753) group directly attached to the oxygen atom (OCH₂). acs.org The coupling constant for this triplet is reported as J = 6.9 Hz. acs.org

A multiplet observed in the range of 1.58–1.71 ppm is attributed to a combination of protons, including those on the cyclohexyl ring and the methylene group adjacent to it. acs.org

A multiplet between 1.46–1.52 ppm arises from two of the methylene (CH₂) protons on the cyclohexyl ring. acs.org

The proton on the tertiary carbon of the cyclohexyl ring (CH) gives rise to a multiplet in the region of 1.26–1.38 ppm . acs.org

Another multiplet, integrating to three protons, is found between 1.08–1.25 ppm , corresponding to protons on the cyclohexyl ring. acs.org

The remaining two protons of the cyclohexyl ring appear as a multiplet in the range of 0.84–0.93 ppm . acs.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ acs.org

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.04–4.07 | t | 2H | OCH₂ |

| 2.01 | s | 3H | CH₃ |

| 1.58–1.71 | m | 5H | Cyclohexyl-H & CH₂ |

| 1.46–1.52 | m | 2H | Cyclohexyl-H |

| 1.26–1.38 | m | 1H | Cyclohexyl-H (CH) |

| 1.08–1.25 | m | 3H | Cyclohexyl-H |

s = singlet, t = triplet, m = multiplet

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom.

For this compound in CDCl₃, the following signals are typically observed acs.org:

The carbonyl carbon (C=O) of the ester group resonates at approximately 171.12 ppm . acs.org

The carbon of the methylene group attached to the oxygen atom (OCH₂) appears around 62.68 ppm . acs.org

The carbon atoms of the cyclohexyl ring and the adjacent methylene and methyl groups produce signals at approximately 35.93, 34.48, 33.11, 26.43, 26.15, and 20.96 ppm . acs.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ acs.org

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 171.12 | C=O |

| 62.68 | OCH₂ |

| 35.93 | Cyclohexyl-C or CH₂ |

| 34.48 | Cyclohexyl-C or CH₂ |

| 33.11 | Cyclohexyl-C |

| 26.43 | Cyclohexyl-C |

| 26.15 | Cyclohexyl-C |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning the complex proton and carbon signals and confirming the connectivity of the atoms in this compound. huji.ac.ilnih.govyoutube.com

COSY spectra establish correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would confirm, for example, the coupling between the OCH₂ protons and the adjacent CH₂ protons. huji.ac.il

HSQC experiments correlate directly bonded proton and carbon atoms. This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. huji.ac.ilyoutube.com

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum provides clear evidence for the ester functionality. acs.org

The most prominent absorption band in the IR spectrum of this compound is the strong C=O (carbonyl) stretching vibration, which is characteristic of esters. This band typically appears in the region of 1730-1750 cm⁻¹ . acs.org

Other significant absorptions include:

C-O stretching vibrations of the ester group, which are typically found in the range of 1000-1300 cm⁻¹ .

C-H stretching vibrations of the alkyl groups (cyclohexyl and ethyl) just below 3000 cm⁻¹ .

C-H bending vibrations of the CH₂ and CH₃ groups in the region of 1350-1480 cm⁻¹ .

The presence of these characteristic absorption bands provides strong confirmatory evidence for the structure of this compound. acs.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For saturated esters like this compound, which lack extensive conjugation or chromophores that absorb strongly in the UV-Vis range, the absorption is typically weak and occurs at shorter wavelengths. rsc.orguva.nl

The primary electronic transition observable for this compound is the n → π* transition of the carbonyl group. This transition is formally forbidden and therefore results in a weak absorption band, typically observed in the region of 200-220 nm . The lack of significant absorption at longer wavelengths is consistent with the absence of aromatic rings or conjugated double bond systems in the molecule. rsc.orgmdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elucidating the structure of compounds like this compound.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and numerous fragment ions. The resulting mass spectrum is a unique fingerprint that aids in structural identification.

The mass spectrum of this compound is characterized by specific fragmentation pathways. The molecular ion [M]⁺ is expected at an m/z corresponding to its molecular weight (170.25 g/mol ). nist.gov A common fragmentation pattern for acetate esters involves the loss of acetic acid (CH₃COOH, 60 Da), which would result in a fragment ion at m/z 110. rsc.org Another characteristic fragmentation is the formation of the stable acetyl cation [CH₃CO]⁺ at m/z 43, which is often the base peak in the spectra of acetates. massbank.eu

Further fragmentation of the cyclohexylethyl moiety can occur. Cleavage of the C-C bond between the ethyl group and the cyclohexane (B81311) ring can lead to the formation of various hydrocarbon fragments. The fragmentation pattern of related cyclohexyl compounds often shows characteristic ions corresponding to the cyclohexyl ring and its fragments. For instance, the spectrum of cyclohexyl acetate shows a significant peak at m/z 82, corresponding to the cyclohexene (B86901) radical cation formed via a McLafferty rearrangement. massbank.eu A similar rearrangement could be possible for this compound.

Table 1: Predicted Key Fragments in the EI-MS of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | Significance |

| 170 | [C₁₀H₁₈O₂]⁺ | Molecular Ion [M]⁺ |

| 110 | [M - CH₃COOH]⁺ | Loss of acetic acid |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 82 | [C₆H₁₀]⁺ | Cyclohexene radical cation |

| 43 | [CH₃CO]⁺ | Acetyl cation (often base peak) |

This table is based on general fragmentation patterns of acetate esters and cyclohexyl derivatives.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. beilstein-journals.orgscispace.com This technique is crucial for differentiating between compounds with the same nominal mass but different chemical formulas.

The molecular formula for this compound is C₁₀H₁₈O₂. nist.govsielc.com Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the monoisotopic mass can be calculated with high precision. Publicly available databases list the monoisotopic mass of this compound as 170.13068 Da. uni.lu HRMS analysis, often coupled with techniques like electrospray ionization (ESI), can confirm this exact mass, typically observing adducts such as [M+H]⁺ (m/z 171.13796) or [M+Na]⁺ (m/z 193.11990). uni.lu This level of accuracy is essential for unambiguous identification in complex samples. scispace.com

Table 2: HRMS Data for this compound Adducts

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₀H₁₉O₂]⁺ | 171.13796 |

| [M+Na]⁺ | [C₁₀H₁₈O₂Na]⁺ | 193.11990 |

| [M+K]⁺ | [C₁₀H₁₈O₂K]⁺ | 209.09384 |

| [M+NH₄]⁺ | [C₁₀H₂₂NO₂]⁺ | 188.16450 |

Data sourced from PubChemLite. uni.lu

Chromatographic Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is widely used for the analysis and purification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column, and the mass spectrometer provides detailed structural information for identification. unodc.org

In a typical GC-MS analysis, this compound is identified by its retention time and its unique mass spectrum. ijpsonline.com Studies have identified this compound in natural extracts using GC-MS. For example, one analysis of an algal extract utilized a system with a capillary column (100% dimethylpolysiloxane), with a programmed oven temperature starting at 50°C and increasing to 300°C. ijpsonline.com The mass spectrometer then analyzes the eluted compounds, allowing for their identification by comparing the obtained spectra with established libraries like the NIST library. nist.govijpsonline.com

For quantitative analysis, a more sensitive detector like a Flame Ionization Detector (GC-FID) can be used, or GC-MS can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. unodc.org

Table 3: Example GC-MS Method Parameters for Analysis of this compound

| Parameter | Value |

| Column | Elite-1 (100% dimethylpolysiloxane), 300 m x 0.25 mm x 1 µm |

| Injection Temperature | 250°C |

| Oven Program | Start at 50°C, ramp at 10°C/min, then 7.5°C/min to 300°C, hold for 2 min |

| Column Flow | 0.72 mL/min |

| Ion Source Temp. | 210°C |

| Mass Scan Range | m/z 34-1090 |

Parameters are based on a published method for analyzing a complex extract containing this compound. ijpsonline.com

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for a wide range of compounds. mdpi.com It is particularly useful for less volatile or thermally labile compounds, although it is also applicable to this compound.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. For this compound, RP-HPLC methods can be developed for analysis and purification. sielc.com

Method development involves optimizing the separation by adjusting the mobile phase composition, stationary phase, and other parameters. researchgate.net A typical mobile phase for separating this compound consists of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com Modifiers like phosphoric acid or formic acid can be added to the mobile phase to improve peak shape and resolution. sielc.comsielc.com Formic acid is preferred for applications where the HPLC is coupled to a mass spectrometer (LC-MS). sielc.comsielc.com

Optimization may involve using columns with smaller particle sizes (e.g., 3 µm) for faster UPLC (Ultra-High-Performance Liquid Chromatography) applications. sielc.comsielc.com The choice of stationary phase is also critical; while standard C18 columns are common, specialized reverse-phase columns with low silanol (B1196071) activity (like Newcrom R1) have also been shown to be effective for the analysis of this compound. sielc.com

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC for Enantiomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for the separation of enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule. csfarmacie.cz While this compound itself is not chiral, derivatives or related compounds containing a chiral center can be resolved using this method. The separation is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chiralpedia.comresearchgate.net

The general strategy involves creating a chiral environment where the enantiomeric pair becomes distinguishable. chiralpedia.com This is most commonly done by using a CSP, which is a chiral molecule bound to an inert support like silica (B1680970). chiralpedia.com Polysaccharide-based CSPs, such as those with amylase carbamate (B1207046) derivatives (e.g., Chiralpak AD), are frequently used in normal-phase mode for such separations. ucl.ac.be The choice of mobile phase, often a mixture of solvents like hexane (B92381) and isopropanol, is optimized to achieve the best resolution between the enantiomeric peaks. rsc.orgrsc.org For example, in the analysis of related chiral alcohols, the enantiomeric excess is determined after conversion to the corresponding acetate ester, highlighting a context where the acetate derivative is relevant to chiral analysis. rsc.org

Another approach is the indirect method, where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chiralpedia.com However, the use of direct enantiomer separation on CSPs is more prevalent in modern analytical chemistry. chiralpedia.comresearchgate.net

Table 1: Example Conditions for Chiral HPLC Separation of a Related Compound

| Parameter | Condition | Source |

| Column | ChiralPak IA | rsc.org |

| Mobile Phase | Hexane:Isopropanol (95:5) | rsc.org |

| Flow Rate | 0.5 mL/min | rsc.org |

| Detection | 254 nm | rsc.org |

| Temperature | 24 °C | rsc.org |

Preparative HPLC for Isolation and Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a modification of analytical HPLC used to isolate and purify larger quantities of a compound from a mixture. The principles are the same, but preparative HPLC utilizes larger columns, higher flow rates, and larger sample injection volumes.

For this compound, standard reverse-phase (RP) HPLC methods are scalable and can be used for the isolation of the compound or its impurities. sielc.comsielc.com A common method involves a C18 or a specialized reverse-phase column like Newcrom R1, which has low silanol activity. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (MeCN) and water, with a small amount of acid like phosphoric acid or formic acid to improve peak shape. sielc.comsielc.com Formic acid is preferred for applications where the purified compound will be analyzed by mass spectrometry (MS). sielc.comsielc.com

The purification of various compounds containing the 2-cyclohexylethyl moiety has been successfully achieved using preparative HPLC. For instance, derivatives have been purified using gradients of acetonitrile-water with 0.1% trifluoroacetic acid (TFA) or methanol-water with 0.1% TFA. googleapis.comnih.govgoogle.com The fractions corresponding to the desired compound are collected as they elute from the column and can be combined and dried to yield the purified product.

Table 2: Typical Parameters for Preparative HPLC of this compound & Derivatives

| Parameter | Description | Source |

| Column | Reverse-Phase (C18 or similar) | sielc.com |

| Mobile Phase A | 0.1% TFA in Water | nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | sielc.comnih.gov |

| Gradient | Linear or step gradient from aqueous to organic | googleapis.comnih.gov |

| Detection | UV (e.g., 254 nm) | rsc.org |

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. tsijournals.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures. tsijournals.com

The analytical methods developed for this compound on HPLC are directly adaptable to UPLC for high-throughput applications. sielc.comsielc.com By using columns with smaller 3 µm particles, analysis times can be significantly reduced. sielc.comsielc.com UPLC is particularly valuable for quantitative analysis and for screening large numbers of samples, such as in pharmacokinetic studies or the quality control of commercial products. sielc.comnih.gov

In a typical UPLC method, a C18 column is used with a gradient elution. nih.gov For example, a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) can provide excellent separation and peak shape. nih.govrsc.org The coupling of UPLC with mass spectrometry (UPLC-MS), particularly with high-resolution mass spectrometry (HRMS) like time-of-flight (TOF), provides a powerful tool for both the identification and quantification of compounds in complex mixtures. rsc.orgscispace.com

High-Performance Thin-Layer Chromatography (HPTLC) for Screening and Semiquantitative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated and automated form of thin-layer chromatography (TLC) that allows for reliable qualitative and quantitative analysis. slideshare.net It utilizes high-quality TLC plates with a smaller and more uniform particle size, leading to better separations and resolution. rsc.org

HPTLC can be employed for screening and semiquantitative analysis of this compound or related compounds. phytojournal.com The process involves applying the sample as a narrow band onto the HPTLC plate, developing the plate in a sealed chamber with a suitable mobile phase, and then detecting the separated components. slideshare.net Quantification is achieved using a densitometer, which scans the plate and converts the separated spots or bands into peaks, the area of which is proportional to the amount of substance. slideshare.net

In practice, silica gel plates are commonly used as the stationary phase. rsc.org A mixture of solvents, such as petroleum ether and ethyl acetate, can serve as the mobile phase for separating nonpolar to moderately polar compounds. rsc.org For example, (2-Cyclohexylethyl)diphenylphosphine oxide, a derivative containing the cyclohexylethyl group, was purified using HPTLC with a petro ether/ethyl acetate mobile phase. rsc.org Visualization of the separated bands is often done under UV light (e.g., at 254 nm or 366 nm). phytojournal.com HPTLC is a versatile technique for quality control and fingerprinting analysis of various samples. phytojournal.com

Electrochemical and Crystallographic Analysis

Cyclic Voltammetry for Electrochemical Properties (e.g., related derivatives)

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance in solution. While this compound itself is not typically electrochemically active under standard conditions, derivatives containing redox-active functional groups can be characterized using this method. The technique provides information on reduction and oxidation potentials, which relate to the energies of the Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO).

For example, the electrochemical properties of N,N′-Bis(2-cyclohexylethyl)naphtho[2,3-b:6,7-b′]dithiophene Diimide (2-cyclohexylethyl-NDTI) derivatives have been examined by cyclic voltammetry. mdpi.com These studies show that the electronic effect of the 2-cyclohexylethyl group is similar to that of an n-octyl group. mdpi.com The cyclic voltammograms of these derivatives exhibit reversible reduction waves, and from the onset of these reductions, the LUMO energy levels can be estimated. mdpi.com

In another study, CV experiments were conducted on diphenylmethanone O-(2-(2-cyclohexylethyl)benzoyl) oxime. rsc.org These experiments, performed in acetonitrile with a supporting electrolyte, helped to determine the reduction potential of the compound and assess its viability in photocatalytic reactions. rsc.org Such data is crucial for designing and understanding electron transfer processes in chemical reactions. nih.gov

Table 3: Electrochemical Data for a 2-Cyclohexylethyl Derivative

| Compound | Measurement | Value | Source |

| diphenylmethanone O-(2-(2-cyclohexylethyl)benzoyl) oxime | Reduction Potential (Ered) | -1.61 V vs SCE | rsc.org |

| 2-cyclohexylethyl-NDTI derivative (Cl-substituted) | LUMO Energy | -4.1 eV | mdpi.com |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

The analysis of 1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone provides another example. The extended shape resulting from the cyclohexylethyl substituent suggests a potential for efficient crystal packing, which can be stabilized by van der Waals interactions between neighboring molecules. The refinement of diffraction data using software like SHELXL allows for the precise determination of unit-cell parameters and torsion angles, offering a complete picture of the molecule's solid-state architecture. acs.org

Table 4: Example Crystallographic Data for a Related Compound

| Compound | 2-cyclohexylethyl α-d-mannopyranoside | Source |

| Formula | C14H26O6 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2 | researchgate.net |

| Unit Cell a | 14.2420(2) Å | researchgate.net |

| Unit Cell b | 6.0320(1) Å | researchgate.net |

| Unit Cell c | 9.3169(19) Å | researchgate.net |

| Unit Cell β | 108.690(1)° | researchgate.net |

Biological and Bioactivity Research

Natural Occurrence and Isolation from Biological Sources

2-Cyclohexylethyl acetate (B1210297) has been identified as a natural constituent in various biological sources, ranging from terrestrial plants to marine organisms and common fruits.

Phytochemical analysis has confirmed the presence of 2-Cyclohexylethyl acetate in Boesenbergia rotunda, a plant in the ginger family commonly known as fingerroot. The compound was identified as a metabolite in an aqueous extract of the plant's rhizomes. nih.gov

Table 1: Identification of this compound in Boesenbergia rotunda

| Plant Species | Part Used | Extraction Method | Compound Identified |

|---|

Data sourced from a comprehensive review on the chemical metabolites of Boesenbergia rotunda. nih.gov

Metabolomic studies of the marine algae Chara baltica have led to the isolation and identification of this compound. The compound was found within an ethanol (B145695) extract of the seaweed, confirming its presence in the marine environment. ijpsonline.com

Table 2: Identification of this compound in Chara baltica

| Marine Organism | Extraction Method | Compound Identified |

|---|

Data from a study on the chemical constituents of Chara baltica. ijpsonline.com

This compound is a recognized volatile aromatic component in bananas (Musa spp.). europa.eu Research on the aroma profile of banana has quantified its presence. One study identified the compound in fresh banana puree, though it was not detected after processing into juice or powder. oup.com Another investigation also found it in banana fruit, highlighting potential variations based on cultivar and harvest time. researchgate.net

Table 3: Relative Content of this compound in Banana

| Banana Cultivar/Product | Relative Content (%) | Source |

|---|---|---|

| Musa AAA group, CV. Brazil (Fresh Puree) | 0.22 | oup.com |

This interactive table allows for sorting and filtering of the data.

In Vitro Biological Activity Assessments

This subsection reviews the available research on the bioactivity of this compound in laboratory settings.

Investigations into the potential cytotoxic effects of natural compounds have included extracts containing this compound.

While this compound was isolated from the marine algae Chara baltica, specific cytotoxic screening data for this particular compound was not reported in the primary study. ijpsonline.comresearchgate.net The research did, however, assess the cytotoxic activity of other metabolites isolated from the same ethanolic extract against a panel of human cancer cell lines. ijpsonline.comresearchgate.net For instance, compound 3 from the extract, identified as 3-hydroxy-4,4-dimethyldihydrofuran-2(3H)-one, showed growth inhibition against several cancer cell lines. ijpsonline.comresearchgate.net The details of these findings for other co-isolated compounds are presented below.

Table 4: Cytotoxicity of Compound 3 Isolated from Chara baltica (Doxorubicin as standard)

| Cell Line | Cancer Type | IC₅₀ (µg/ml) |

|---|---|---|

| MCF-7 | Breast | 26.5 |

| DLD-1 | Colon | 15.5 |

Data represents the activity of a co-isolated metabolite, not this compound itself. ijpsonline.comresearchgate.net

Cytotoxicity and Antiproliferative Studies

Molecular Mechanisms of Cellular Toxicity

Direct research into the specific molecular mechanisms of cellular toxicity for this compound is limited in the available scientific literature. The compound has been identified as a chemical constituent of the marine algae Chara baltica, and while cytotoxicity studies of the algal extract and some of its components have been conducted, detailed mechanistic data for this compound itself are not specified. scispace.comresearchgate.net One study screened constituents from the algae, including this compound, against a panel of cancer cell lines (MCF-7, DLD-1, HeLa, FADU, A549, and SKOV3), but focused its detailed analysis on other isolated metabolites. researchgate.net

Assessment of Other Pharmacological Activities (e.g., anti-inflammatory, anti-bacterial)

There is a notable lack of direct studies assessing the anti-inflammatory or antibacterial properties of this compound itself. However, the 2-cyclohexylethyl structural motif is present in numerous compounds that have demonstrated significant pharmacological activities. This suggests that this functional group may contribute to such effects.

For example, derivatives of the closely related compound 2-cyclohexylethyl 2-chloroacetate have been noted for their potential anti-inflammatory and antimicrobial properties. solubilityofthings.com The anti-inflammatory activity has also been observed in more complex molecules like cyclohexylethyl D-mannoside 6-phosphate. google.com

In the realm of antibacterial research, the cyclohexylethyl group appears in several active compounds.

2-Chloro-N-(2-cyclohexylethyl)acetamide has been investigated for its potential antimicrobial and antifungal properties, with the cyclohexylethyl group thought to enhance hydrophobic interactions with biological targets, thereby improving binding affinity.

5-Chloro-2-(2-cyclohexylethyl)benzimidazole was identified as the most active compound against several Gram-positive bacteria in one study. researchgate.net

Polymers featuring indole-grafted N-(2-cyclohexylethyl) groups have shown antibacterial activity. rsc.org

Furthermore, 2-Cyclohexylethyl caffeate , which shares the same alcohol moiety as this compound, has demonstrated strong antiproliferative activities. mdpi.com

These findings from structurally related compounds suggest that this compound could be a candidate for future pharmacological screening, although its activity cannot be presumed.

Table 1: Pharmacological Activities of Compounds Structurally Related to this compound This table is interactive. You can sort and filter the data.

| Compound Name | Observed Activity | Reference |

|---|---|---|

| Derivatives of 2-cyclohexylethyl 2-chloroacetate | Potential anti-inflammatory, antimicrobial | solubilityofthings.com |

| Cyclohexylethyl D-mannoside 6-phosphate | Anti-inflammatory | google.com |

| 2-Chloro-N-(2-cyclohexylethyl)acetamide | Potential antimicrobial, antifungal | |

| 5-Chloro-2-(2-cyclohexylethyl)benzimidazole | Antibacterial (Gram-positive) | researchgate.net |

| Indole-grafted N-(2-cyclohexylethyl) polymers | Antibacterial | rsc.org |

| 2-Cyclohexylethyl caffeate | Antiproliferative | mdpi.com |

Structure-Activity Relationship (SAR) Studies

Correlation of Molecular Structure with Biological Response

Direct structure-activity relationship (SAR) studies for this compound are not available. However, extensive SAR research on various classes of bioactive molecules containing a cyclohexyl or cyclohexylethyl group provides valuable insights into how this moiety influences biological response. The cyclohexyl ring is a common substituent in medicinal chemistry, valued for its ability to explore hydrophobic pockets in target proteins and to act as a rigid scaffold that can orient other functional groups optimally for binding.

Key observations from SAR studies on related compounds include:

Lipophilicity and Binding: The cyclohexylethyl group is recognized for enhancing hydrophobic interactions with biological targets, which can lead to improved binding affinity. In one study, replacing a phenyl ring with a cyclohexyl group in a series of IMPDH inhibitors resulted in a loss of activity, but other substituted phenyl rings were more active, highlighting the delicate balance of electronics and sterics. researchgate.net Conversely, in another series, an analogue with a cyclohexyl modification demonstrated robust biological activity. nih.gov

Steric and Conformational Effects: The size and conformation of the cycloalkane ring can be critical. A study involving a prostaglandin (B15479496) analogue found that substituting the native cyclopentyl ring with a larger cyclohexyl ring led to a significant (roughly 300-fold) drop in activity at the FP receptor. acs.org This suggests that the binding pocket has specific volume constraints and that the chair-like conformation of the cyclohexane (B81311) may not be optimal for that particular receptor. acs.org

Role as a Spacer: In some molecular architectures, the ethyl group acts as a flexible spacer connecting the rigid cyclohexyl ring to another part of the molecule. The length of this spacer is often crucial. In a series of imidazopyridine carboxamides, the biological activity was found to depend on the number of carbon spacers between an amide nitrogen and the cyclic aliphatic ring. nih.gov Similarly, in a series of dopamine (B1211576) D2 receptor partial agonists, the cyclohexylethyl spacer was found to be the most active tether length. acs.org

Comparison to Aromatic Rings: The replacement of a phenylethyl group with a cyclohexylethyl group in a series of cannabinoid receptor ligands resulted in lower binding affinity, indicating that for that specific target, the π-interactions of the aromatic ring were more favorable than the hydrophobic interactions of the aliphatic ring. ucl.ac.be

Enantiomeric Specificity in Biological Activity

The compound this compound (C₆H₁₁CH₂CH₂OCOCH₃) is an achiral molecule. It does not possess any stereocenters, as there are no carbon atoms bonded to four different substituent groups. Consequently, it does not have enantiomers, and the concept of enantiomeric specificity in its biological activity is not applicable.

However, it is crucial to note that chirality is a fundamental consideration for many structurally related compounds. The introduction of a substituent on the cyclohexyl ring or a modification of the ethyl acetate linker can create a chiral center, leading to enantiomers that often exhibit different pharmacological activities. For example:

The related compound 1-cyclohexylethyl acetate (C₆H₁₁CH(CH₃)OCOCH₃) is chiral due to the carbon atom attached to the cyclohexyl ring, a methyl group, a hydrogen atom, and the acetate group. Chiral gas chromatography has been used to separate the enantiomers of the corresponding alcohol, (S)-1-cyclohexylethanol, after its conversion to this acetate derivative. rsc.org

In the case of β-blockers, which often contain chiral centers, the cardiac β-blocking activity typically resides in the S-(-) enantiomer. mdpi.com

The development of chiral derivatization reagents is a significant area of research for separating drug enantiomers by HPLC, underscoring the importance of stereochemistry in drug action and pharmacokinetics. researchgate.net

Therefore, while this compound itself is achiral, any consideration of designing new derivatives based on its structure would need to carefully evaluate the potential for creating chiral molecules and the likely stereoselectivity of their biological targets.

Mechanisms of Biological Action

Elucidation of Receptor Binding and Ligand-Target Interactions (e.g., dopamine receptor ligands)

While this compound is not identified as a direct ligand for any specific receptor, its core structure, the 2-cyclohexylethyl moiety, is a key component in several classes of compounds designed to interact with specific biological targets, most notably dopamine receptors.

Research has shown that this structural motif acts as an important spacer or hydrophobic anchor in ligands that bind to dopamine D2 and D3 receptors and the dopamine transporter (DAT).

A patent for the preparation of 2-(4-aminocyclohexyl)-ethyl acetate highlights its role as a crucial intermediate in the synthesis of dopamine receptor ligand medicaments. google.com It notes that derivatives are used to create molecules that bind effectively to the dopamine D2 receptor and exhibit antagonist effects. google.com

A series of potent dopamine D2 partial agonists was developed using a cyclohexyl group as a semi-rigid spacer, where the cyclohexylethyl spacer was found to confer the most potent activity. acs.org The lead compound from this series, which contains the trans-cyclohexylethyl spacer, was characterized as a partial agonist that potently displaced agonist ligands from D2 receptors. acs.org

In a different study, adenosine (B11128) derivatives were repurposed, and a compound containing a 2-cyclohexylethyl ester was found to have activity at the human dopamine transporter (DAT). nih.gov

The cyclohexylethyl group also appears in ligands for other receptors, though its role may differ. In a series of cannabinoid receptor 2 (CB2) ligands, replacement of a 2-phenylethyl substituent with a 2-cyclohexylethyl group led to a decrease in affinity, suggesting the specific requirements of that binding pocket. ucl.ac.be Conversely, a complex synthetic cannabinoid known as RCS-8, which features a 1-(2-cyclohexylethyl)indole core, is known to bind to cannabinoid receptors CB1 and CB2.

These findings collectively indicate that the 2-cyclohexylethyl group is a privileged structural fragment in medicinal chemistry for targeting neurotransmitter receptors. Its combination of a rigid, lipophilic cyclohexyl ring with a flexible two-carbon spacer allows it to effectively occupy binding sites and contribute to the affinity and selectivity of a larger molecule.

Table 2: Receptor Interactions of Compounds Containing the 2-Cyclohexylethyl Moiety This table is interactive. You can sort and filter the data.

| Compound Class/Name | Target Receptor(s) | Observed Interaction | Reference |

|---|---|---|---|

| 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles | Dopamine D2 | Partial agonist; cyclohexylethyl spacer most active | acs.org |

| Derivatives of 2-(4-aminocyclohexyl)-ethyl acetate | Dopamine D2 | Antagonist | google.com |

| Adenosine derivative with 2-cyclohexylethyl ester | Human Dopamine Transporter (DAT) | Allosteric ligand | nih.gov |

| 1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone (RCS-8) | Cannabinoid CB1 and CB2 | Agonist | |

| 4-Oxo-1,4-dihydroquinoline-3-carboxamides | Cannabinoid CB2 | Lower affinity compared to phenylethyl analogue | ucl.ac.be |

| Cyclohexane analogue of Cloprostenol | Prostaglandin FP | Agonist (potency reduced vs. cyclopentane) | acs.org |

Investigation of Signal Transduction Pathways and Cellular Responses

Research into the biological activity of this compound has explored its role as an external stimulus in studies of neurological signaling and cellular plasticity. Specifically, it has been used as a novel odorant in episodic memory tasks to investigate the underlying signal transduction pathways and cellular changes in the hippocampus.

Studies have utilized this compound as one of several sensory cues to probe the mechanisms of long-term potentiation (LTP), a persistent strengthening of synapses that is critical for learning and memory. jneurosci.orgjneurosci.org The research focused on the differential signaling cascades in male and female rodents, revealing distinct pathways that govern synaptic plasticity. jneurosci.orgjneurosci.org

In male rodents, the consolidation of LTP and associated cytoskeletal changes were found to depend on ion flux-independent, or metabotropic, signaling from the NMDA receptor (NMDAR). jneurosci.orgjneurosci.org This process involves the activation of specific downstream signaling proteins. In contrast, female rodents were found to rely on estrogen receptor alpha (ERα) for the same metabotropic NMDAR functions and subsequent LTP consolidation. jneurosci.orgjneurosci.org

Key cellular responses and signaling events investigated include:

Actin Polymerization: Theta burst stimulation (TBS) of hippocampal slices, a method to induce LTP, was shown to trigger the polymerization of actin within dendritic spines. jneurosci.orgjneurosci.org This structural change is essential for stabilizing the synaptic modifications that underpin enduring LTP. jneurosci.orgjneurosci.org This TBS-induced actin polymerization remained intact even when NMDAR channels were blocked by the antagonist MK-801, indicating its dependence on a non-ionotropic signaling pathway. jneurosci.orgjneurosci.org

Activation of Signaling Proteins: The studies measured the phosphorylation of several key signaling proteins involved in LTP. TBS was found to increase the phosphorylation of ERK (pERK), a critical kinase in cell signaling. jneurosci.orgjneurosci.org This effect persisted in the presence of the NMDAR channel blocker MK-801. jneurosci.orgjneurosci.org Similarly, the phosphorylation of Src kinase (pSrc) increased following TBS, an effect that was also independent of ion flow through the NMDAR channel. jneurosci.orgjneurosci.org However, the activation of CaMKII (pCaMKII), another crucial kinase for LTP, was blocked by MK-801, demonstrating its dependence on calcium influx through the NMDAR. jneurosci.orgjneurosci.org

Receptor Subunit Involvement: In male rodents, the selective antagonist for the GluN2B subunit of the NMDAR, Ro25-6981, blocked actin polymerization and LTP consolidation without significantly affecting synaptic responses. jneurosci.orgjneurosci.org This implicates the GluN2B subunit in the metabotropic signaling cascade. jneurosci.orgjneurosci.org Conversely, in females, an ERα antagonist disrupted actin polymerization and LTP, highlighting a different molecular mechanism. jneurosci.orgjneurosci.org

The research findings demonstrate that a sensory input, such as the odor of this compound, can initiate complex and sex-differentiated signal transduction pathways that lead to lasting cellular changes in the brain.

Data Tables

Table 1: Effect of Antagonists on Theta Burst Stimulation (TBS)-Induced Responses in Hippocampal Slices

| Response Measured | Condition | Observation | Source |

|---|---|---|---|

| Long-Term Potentiation (LTP) | Vehicle | Robust LTP induced by TBS. | jneurosci.orgjneurosci.org |

| MK-801 (NMDAR channel blocker) | TBS-induced LTP was blocked. | jneurosci.orgjneurosci.org | |

| Actin Polymerization | Vehicle | TBS induced actin polymerization in dendritic spines. | jneurosci.orgjneurosci.org |

| MK-801 (NMDAR channel blocker) | TBS-induced actin polymerization remained intact. | jneurosci.orgjneurosci.org | |

| Ro25-6981 (GluN2B antagonist) | Blocked actin polymerization and LTP consolidation in males. | jneurosci.orgjneurosci.org | |

| ERα antagonist | Disrupted TBS-induced actin polymerization and LTP in females. | jneurosci.orgjneurosci.org |

Table 2: Activation of Key Signaling Proteins by Theta Burst Stimulation (TBS)

| Signaling Protein (Activated Form) | Condition | Result | Source |

|---|---|---|---|

| pERK | TBS + Vehicle | Increased phosphorylation. | jneurosci.orgjneurosci.org |

| TBS + MK-801 | Increased phosphorylation persisted. | jneurosci.orgjneurosci.org | |

| pSrc | TBS + Vehicle | Increased proportion of synapses with dense immunoreactivity. | jneurosci.orgjneurosci.org |

| TBS + MK-801 | Increase was not blocked. | jneurosci.orgjneurosci.org | |

| TBS + APV (NMDAR antagonist) | Increase was blocked. | jneurosci.orgjneurosci.org | |

| pCaMKII | TBS + Vehicle | Increased synaptic pCaMKII. | jneurosci.orgjneurosci.org |

| TBS + MK-801 | TBS-induced increase was blocked. | jneurosci.orgjneurosci.org |

Environmental Fate and Degradation Studies

Environmental Partitioning and Distribution

The way a chemical distributes itself in the environment is governed by its physical properties, such as water solubility and its affinity for organic matter.

The water solubility of 2-cyclohexylethyl acetate (B1210297) is a critical parameter for assessing its transport and fate in aquatic systems. It is reported to be sparingly soluble in water. An estimated value for its water solubility is 49.2 mg/L at 25 °C thegoodscentscompany.com. The compound is noted to be soluble in alcohol thegoodscentscompany.com. This limited solubility in water suggests that if released into an aquatic environment, a significant portion may partition to other phases rather than remaining dissolved in the water column.

Table 1: Water Solubility of 2-Cyclohexylethyl acetate

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Water Solubility | 49.2 mg/L | 25 °C (estimated) | thegoodscentscompany.com |

| Miscibility | Soluble in alcohol | Not specified | thegoodscentscompany.com |

| Miscibility | Insoluble in water | Not specified | thegoodscentscompany.com |

Sorption to soil and sediment can significantly reduce the concentration of a chemical in the water phase, affecting its mobility, bioavailability, and degradation rate. The tendency of an organic compound to sorb to soil organic carbon is often estimated using its octanol-water partition coefficient (Kow).

For this compound, an estimated XlogP3-AA value (a computational method for estimating log Kow) of 3.20 is available thegoodscentscompany.com. This value indicates a moderate potential for the compound to adsorb to organic matter in soil and sediments. However, direct experimental studies measuring the soil sorption coefficient (Koc) or detailing the sorption and desorption behavior of this compound in different types of soils and sediments are not found in the available scientific literature. Without such studies, the precise mobility and partitioning behavior in terrestrial environments remain unquantified.

Table 2: Partitioning Properties of this compound

| Parameter | Value | Type | Source |

|---|---|---|---|

| XlogP3-AA | 3.20 | Estimated | thegoodscentscompany.com |

Volatilization from Water and Soil Surfaces

The process of volatilization, the transfer of a substance from a liquid or solid phase to a gaseous phase, is a significant environmental fate pathway for many organic compounds. For this compound, its potential to volatilize from water and soil surfaces is governed by a combination of its intrinsic physicochemical properties, including vapor pressure, water solubility, and its tendency to adsorb to organic matter in soil and sediment.

Volatilization from Water Surfaces

The tendency of a chemical to partition from water into the air is quantitatively described by its Henry's Law constant. A higher Henry's Law constant indicates a greater tendency for the substance to volatilize from water. This constant is derived from the compound's vapor pressure and its water solubility. This compound has a moderate vapor pressure and is characterized by low solubility in water thegoodscentscompany.comperflavory.com.

Based on its estimated vapor pressure of approximately 0.152 mmHg (20.3 Pa) at 25°C and a water solubility of 49.2 mg/L, the Henry's Law constant for this compound can be estimated thegoodscentscompany.comperflavory.com. This calculation suggests that volatilization from water surfaces is an important environmental fate process for this compound. Substances with a Henry's Law constant in the range of 10⁻³ to 10⁻⁷ atm·m³/mol are considered to undergo volatilization. The estimated value for this compound places it within a range where this process is significant. Therefore, when released into aquatic environments, a notable fraction of this compound is expected to move from the water column into the atmosphere.

Physicochemical Properties Influencing Volatilization from Water

| Property | Value | Reference |

| Vapor Pressure | 0.152 mmHg @ 25°C (estimated) | thegoodscentscompany.comperflavory.com |

| Water Solubility | 49.2 mg/L @ 25°C (estimated) | thegoodscentscompany.comperflavory.com |

Volatilization from Soil Surfaces